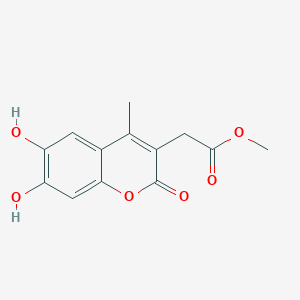

methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound with the CAS Number: 853749-60-7. It has a molecular weight of 264.23 .

Synthesis Analysis

The synthesis of coumarin systems, including “methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of “methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the InChI code: 1S/C13H12O6/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,14-15H,4H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Coumarin derivatives have been found to possess significant antimicrobial activity . They are effective against a variety of pathogens, including bacteria such as Staphylococcus pneumoniae . This makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to conventional antibiotics.

Anticancer Properties

Research has indicated that certain coumarin derivatives exhibit anticancer properties . They can inhibit the proliferation and metastasis of various cancer cells, making them potential candidates for cancer therapy.

Anti-HIV Activity

Some coumarin compounds have been tested for their efficacy against HIV, showing promising anti-HIV effects . This opens up possibilities for their use in the treatment or prevention of HIV infection.

Antioxidant Effects

The presence of hydroxyl groups in coumarin derivatives contributes to their antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress and may prevent various diseases related to oxidative damage.

Anti-inflammatory and Anti-asthmatic Uses

Coumarins have been identified to have anti-inflammatory and anti-asthmatic effects . These properties are beneficial in the treatment of chronic inflammatory diseases and asthma.

Anticoagulant Usage

Historically, coumarins, such as warfarin, have been used as anticoagulants . They help prevent blood clots, reducing the risk of stroke and heart attack in patients with certain cardiovascular conditions.

Neuroprotective Potential

Some coumarin derivatives show promise as neuroprotective agents . They may protect nerve cells from damage, which is beneficial in neurodegenerative diseases like Alzheimer’s.

Application in Fluorescent Probes

Due to their stable structure and fluorescence, coumarin derivatives are used in the development of fluorescent probes . These probes are important in biochemical research for visualizing and tracking biological processes.

Eigenschaften

IUPAC Name |

methyl 2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,14-15H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHDAMLAGCPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile](/img/structure/B2589398.png)

![3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2589400.png)

![(2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2589404.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)

![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)